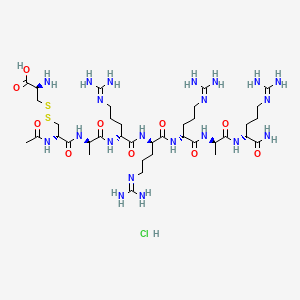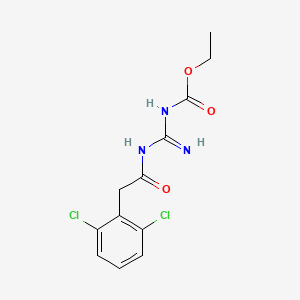
N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Ferroptosis Therapy Against Osteosarcoma
FIN56 has been used in the development of a novel strategy for cancer therapy, specifically for osteosarcoma . A study used an iron-based nanovehicle to deliver FIN56, which resulted in a hyperthermia-boosted ferroptosis therapy against osteosarcoma . The nanovehicle could generate localized hyperthermia and disintegrate to liberate the therapeutic payload. The released FIN56 triggered the degradation of GPX4, while Fe 3+ depleted the intracellular GSH pool, producing Fe 2+ as a Fenton agent .
Ferroptosis in Bladder Cancer Cells
FIN56 has been found to induce ferroptosis in bladder cancer cells . It promotes the degradation of glutathione peroxidase 4 (GPX4), a key enzyme in the prevention of oxidative damage . This process is supported by autophagy-mediated GPX4 degradation . The study also found that the combined application of ferroptosis inducers like FIN56 and mTOR inhibitors is a promising approach to improve therapeutic options in the treatment of bladder cancer .
Autophagy-Dependent Cell Death
FIN56 has been associated with autophagy-dependent cell death . Autophagy is a cellular process that degrades and recycles cellular components, and it has been found to play a role in the mechanism of FIN56-induced ferroptosis .
Synergistic Cancer Therapy
FIN56 has been used in synergistic cancer therapy . The local rise in temperature, in conjunction with Fe 2+ -mediated Fenton reaction, led to a rapid and significant accumulation of ROS, culminating in LPOs and ferroptotic death . This research extends the scope of FIN56 applications to osteosarcoma and offers a promising hyperthermia-boosted ferroptosis strategy .
Mechanism of Action
Target of Action
FIN56, also known as N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, primarily targets Glutathione Peroxidase 4 (GPX4) and Squalene Synthase (SQS) . GPX4 is an enzyme that protects cells from oxidative damage by reducing lipid peroxides, while SQS is an enzyme involved in the synthesis of squalene, a precursor to various sterols .
Mode of Action
FIN56 interacts with its targets in two main ways :
- It promotes the degradation of GPX4, which leads to an increase in lipid peroxides .
- It activates SQS, leading to the depletion of the antioxidant coenzyme Q10 .
Biochemical Pathways
FIN56 affects the ferroptosis pathway and the mevalonate pathway . Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides . The mevalonate pathway is involved in the synthesis of sterols and other lipids . By degrading GPX4 and activating SQS, FIN56 triggers ferroptosis and perturbs the mevalonate pathway
properties
IUPAC Name |
2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCFMMIWBSZOIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)






![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)



